4-(2-Methoxy-phenylcarbamoyl)-butyric acid
Overview
Description
4-(2-Methoxy-phenylcarbamoyl)-butyric acid is a chemical compound that is part of a broader class of organic molecules known for their potential applications in pharmaceuticals and agrochemicals. The methoxy group attached to the phenyl ring and the butyric acid moiety suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate involves a double lithiation process followed by a reaction with electrophiles to yield substituted products . Although this process does not directly describe the synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, it provides insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-Methoxy-phenylcarbamoyl)-butyric acid can be characterized using various analytical techniques. For example, the structure of a related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, was analyzed using 1H NMR, IR spectroscopy, and melting temperature measurement . These techniques could be employed to determine the structure of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and confirm its purity and identity.
Chemical Reactions Analysis
The behavior of compounds with similar structures in chemical reactions can provide insights into the reactivity of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid. For instance, the synthesis of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid and its alkylation behavior in the NBP assay procedure indicates that the presence of an aromatic ring adjacent to the butyric acid moiety can lead to specific reactivity patterns . This information could be relevant when considering the chemical reactions that 4-(2-Methoxy-phenylcarbamoyl)-butyric acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid can be inferred from related compounds. For example, the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride was performed on a multikilogram scale, which suggests that the methoxy group can be removed under certain conditions to yield a hydroxy derivative . This reaction also highlights the thermal stability and solubility aspects of the compound, which are important physical properties in the context of large-scale synthesis and application.
Scientific Research Applications
1. Drug Delivery Systems
A study by Park et al. (2013) highlights the use of a derivative of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in creating photoresponsive nanogels for drug delivery. These nanogels can encapsulate antitumor drugs and release them upon photoactivation, enhancing tumor-cell-killing efficacy (Park et al., 2013).
2. Chemical Synthesis
The synthesis and characterization of related compounds, like 4-methoxy-2-N-alkyl carbamoyl pyridines, provide insights into the effects of solvents and temperatures on these reactions, which is crucial for chemical synthesis and industrial applications (Pan Qing-cai, 2012).
3. Electrochemical Applications
Nonaka et al. (1981) conducted a study on the electroreduction of various groups attached to a pyridine ring, including carbamoyl groups. This research provides valuable insights for electrochemical applications in industrial processes (Nonaka et al., 1981).
4. Liquid Crystal Research
Research by Walker et al. (2020) involving hydrogen bonding and the design of twist-bend nematogens, including molecules with methoxyphenyl groups, is pivotal in the development of new liquid crystal technologies (Walker et al., 2020).
5. Photophysics and Photochemistry
A study by Conrad et al. (2000) explores the introduction of methoxy substituents on 4-hydroxyphenacyl photoremovable protecting groups, extending the absorption range of the chromophore. This research has implications in photophysics and photochemistry (Conrad et al., 2000).
6. Solar Cell Development
Research on carboxylic acid functionalized fullerene derivatives, involving butyric acid, highlights their role as interfacial layer materials in solar cells, potentially improving power conversion efficiency (Choi et al., 2013).
7. Enzyme Inhibition Studies
The synthesis and evaluation of benzyl compounds, including those with methoxyphenylcarbamoyl groups, as cholinesterase inhibitors, are important for understanding enzyme inhibition and potential therapeutic applications (Kos et al., 2021).
8. Antimicrobial Research
A study on pyridine-2-carboxylic acid derivatives, including 4-methoxy-pyridine-2-carboxylic acid, provides insights into their antimicrobial activities and DNA interactions, which is significant for developing new antimicrobial agents (Tamer et al., 2018).
9. Synthetic Organic Chemistry
Research on the synthesis of compounds like R-2-hydroxy-4-phenyl ethyl butyrate, using methods that can involve 4-phenylcarbamoyl butyric acid derivatives, is important in synthetic organic chemistry for producing pharmaceutical intermediates (Li Li, 2003).
properties
IUPAC Name |
5-(2-methoxyanilino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHDZDREUYJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354038 | |
Record name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |
CAS RN |
401629-34-3 | |
Record name | 4-(2-Methoxy-phenylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.